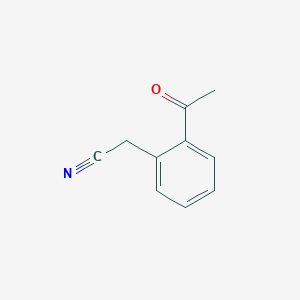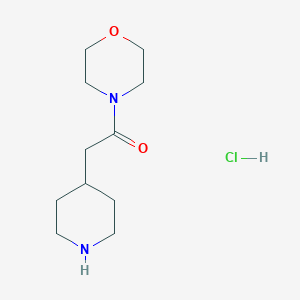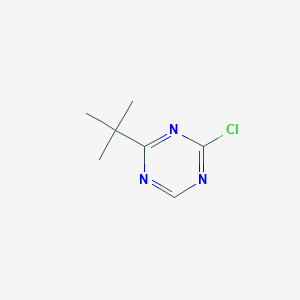
2-Acetylphenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylphenylacetonitrile, also known as α-Acetylphenylacetonitrile, is an organic compound with the molecular formula C10H9NO. It is characterized by the presence of a phenyl group attached to an acetonitrile moiety. This compound is a white to light yellow crystalline solid with a melting point of 92-94°C . It is relatively soluble in organic solvents such as ethanol, DMSO, methanol, and acetone, but has limited solubility in water . The compound is used in various fields, including pharmaceuticals, agrochemicals, and fine chemicals .
準備方法
Synthetic Routes and Reaction Conditions: 2-Acetylphenylacetonitrile can be synthesized through various methods. One common method involves the alkylation of benzyl cyanide with ethyl acetate or acetic anhydride . The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide to facilitate the alkylation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial production .
化学反応の分析
Types of Reactions: 2-Acetylphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can undergo hydrolysis to form carboxylic acids or amides under acidic or basic conditions.
Substitution: The ketone group adjacent to the nitrile group allows for various reactions such as alkylation and condensation.
Common Reagents and Conditions:
Oxidation: Strong acids such as sulfuric acid or hydrochloric acid are commonly used for hydrolysis reactions.
Substitution: Bases such as sodium ethoxide or potassium tert-butoxide are used for alkylation reactions.
Major Products Formed:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various alkylated or condensed products depending on the specific reagents and conditions used.
科学的研究の応用
2-Acetylphenylacetonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Acetylphenylacetonitrile involves its interaction with various molecular targets and pathways:
類似化合物との比較
2-Acetylphenylacetonitrile can be compared with other similar compounds, such as:
Phenylacetoacetonitrile (APAAN): Both compounds have a phenyl group attached to an acetonitrile moiety, but this compound has an additional acetyl group, which provides unique reactivity and stability.
Benzyl Cyanide: This compound lacks the acetyl group present in this compound, resulting in different chemical properties and reactivity.
The unique combination of nitrile and ketone functional groups in this compound provides a distinct set of chemical properties and reactivity, making it valuable in various scientific and industrial applications .
特性
IUPAC Name |
2-(2-acetylphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDISFSKYAUGJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2448596.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2448597.png)
![4-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2448598.png)
![[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-phenylcyclopentyl)methanone;hydrochloride](/img/structure/B2448601.png)
![1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2448604.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2448606.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide](/img/structure/B2448610.png)

![N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448614.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2448615.png)

